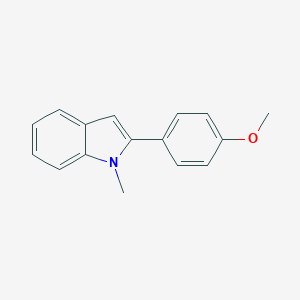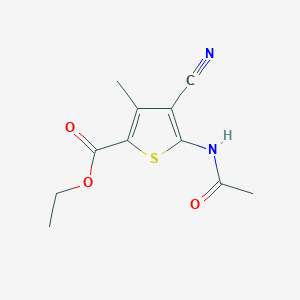
4-(1,3-Benzoxazol-2-yl)benzoic acid
Descripción general
Descripción
4-(1,3-Benzoxazol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C14H9NO3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Studies : A study by Phatangare et al. (2013) investigated the synthesis of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives and their antimicrobial activity. These compounds absorb in the range of 296-332 nm and emit in the ranges of 368-404 nm with excellent quantum yield, showing good antifungal activity against Candida albicans and Aspergillus niger strains (Phatangare et al., 2013).
Photophysical Properties and Fluorescent Probes : Bodke et al. (2013) synthesized 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl) quinoline derivatives as blue-green fluorescent probes. These compounds exhibited green light emission with high quantum yield in different solvents, indicating potential for use in fluorescent probes (Bodke et al., 2013).
Complex Formation with Metal Ions : Steinhauser et al. (2005) explored the complex formation of 4-(1,3-benzoxazol-2-yl)benzoic acid derivatives with FeIII and FeII. The study focused on the stability, redox properties, and potential involvement in the generation of oxidative stress, highlighting the use in studying metal ion interactions (Steinhauser et al., 2005).
Supramolecular Chemistry and Crystal Structure : Wang et al. (2018) reported on the synthesis and characterization of supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives. This study contributes to understanding the crystal structure and spectroscopic properties of such complexes (Wang et al., 2018).
Antimicrobial Activity : El-Meguid (2014) synthesized novel compounds containing a 4-(1,3-benzoxazol-2-yl) moiety incorporated into different amino acids and analogues, evaluating their antimicrobial activities against various bacteria and fungi (El-Meguid, 2014).
Mecanismo De Acción
Target of Action
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes that result in the inhibition of microbial growth or cancer cell proliferation .
Biochemical Pathways
Benzoxazole derivatives have been associated with various biological activities, indicating that they may affect multiple pathways .
Pharmacokinetics
The bioavailability of a compound is influenced by these properties, which determine how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities, suggesting that they may lead to the death of microbial cells or the inhibition of cancer cell proliferation .
Análisis Bioquímico
Biochemical Properties
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, and anticancer effects
Cellular Effects
Some benzoxazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines
Molecular Mechanism
Benzoxazole derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Propiedades
IUPAC Name |
4-(1,3-benzoxazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEZYYBQCMBQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432548 | |
| Record name | 4-benzooxazol-2-ylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20000-54-8 | |
| Record name | 4-benzooxazol-2-ylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 4-(1,3-Benzoxazol-2-yl)benzoic acid identified as a photodegradation product of 4,4'-bis(2-benzoxazolyl)stilbene (BBS)?
A2: Studies on the photophysical properties of BBS revealed that upon UV irradiation at 350 nm, the stilbene moiety undergoes photocleavage. This process generates an aldehyde intermediate, which is subsequently oxidized under ambient conditions to form this compound. The structure of this photoproduct was confirmed using X-ray diffraction analysis. This finding highlights an important aspect of BBS photodegradation and identifies a potential degradation product with biological activity.
Q2: How does the structure of this compound influence its activity compared to similar compounds?
A3: Structure-activity relationship (SAR) studies revealed that the presence and position of the carboxyl group are crucial for the activity of this compound. While this compound shows weak GFRα1 agonist activity, its meta-substituted isomer, 2-[4-(5-carboxy-1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazole-5-carboxylic acid, is inactive. This suggests that the specific spatial arrangement of the carboxyl group is essential for interaction with the GFRα1 binding site. Furthermore, replacing the carboxyl group with an amino or acetamido group also results in a loss of activity, highlighting the importance of this functional group for biological activity. These findings provide valuable insights for designing more potent and selective GFRα1 agonists based on the this compound scaffold.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)










